Fluzoparib

Descripción general

Descripción

Fluzoparib, también conocido como Fuzuloparib, es una molécula pequeña, un inhibidor de la poli (ADP-ribosa) polimerasa (PARP) activo por vía oral. Está siendo desarrollado por Jiangsu Hengrui Pharmaceuticals Co., Ltd. para el tratamiento de varios cánceres sólidos, incluyendo cáncer de ovario, cáncer de trompa de Falopio, cáncer peritoneal primario, cáncer de páncreas, cáncer de mama, cáncer de próstata y cáncer de pulmón . This compound recibió su primera aprobación en China el 11 de diciembre de 2020 para el tratamiento del cáncer de ovario recurrente sensible al platino en pacientes con mutación de BRCA en la línea germinal que han sido sometidos a quimioterapia de segunda línea o superior .

Métodos De Preparación

La preparación de Fluzoparib implica varias rutas de síntesis y condiciones de reacción. Un método incluye la realización de una reacción de cloración aciladora en ácido 5-bromo-2-fluorobenzoico con un reactivo de cloración aciladora, seguido de una reacción de amidación . Los métodos de producción industrial de this compound son propietarios e implican condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Fluzoparib experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar en this compound para producir formas reducidas del compuesto.

Sustitución: this compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Aplicaciones Científicas De Investigación

Pharmacological Characterization

Fluzoparib is characterized by its potent inhibition of PARP1 enzyme activity, which plays a crucial role in DNA repair mechanisms. In preclinical studies, this compound demonstrated:

- Potent inhibition of PARP1 with an IC50 value comparable to that of olaparib, another well-known PARP inhibitor .

- Induction of DNA damage , specifically double-strand breaks, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in homologous recombination repair-deficient cells .

- Enhanced sensitivity of both homologous recombination-deficient and proficient cells to cytotoxic agents when combined with this compound .

Ovarian Cancer

This compound has shown significant promise in treating ovarian cancer, particularly in patients with germline BRCA1/2 mutations. Key findings from clinical trials include:

- Phase II Study Results : An open-label, multicenter trial involving 113 patients with platinum-sensitive recurrent ovarian cancer reported an objective response rate of 69.9% as assessed by independent review committees. The median progression-free survival was 12.0 months .

- Safety Profile : The treatment was generally well-tolerated, with grade ≥3 adverse events occurring in 63.7% of patients, primarily anemia. Notably, there was only one treatment-related death reported .

Combination Therapies

This compound has been evaluated in combination with other agents to enhance its antitumor efficacy:

- Combination with Apatinib : Studies indicated that this compound combined with apatinib or with apatinib plus paclitaxel resulted in significantly improved antitumor responses without additional toxicity .

- Ongoing Trials : Several clinical trials are underway to assess the efficacy and safety of this compound in combination therapies for various cancers (e.g., NCT02575651, NCT03026881) focusing on its role in different treatment regimens .

Summary of Clinical Findings

| Study Type | Patient Population | Objective Response Rate | Median PFS | Adverse Events |

|---|---|---|---|---|

| Phase II | Germline BRCA1/2-mutated ovarian cancer | 69.9% (IRC) | 12.0 months | 63.7% grade ≥3 |

| Combination Therapy | Ovarian cancer patients | Improved response rates | Not specified | Similar adverse events |

Mecanismo De Acción

Fluzoparib ejerce sus efectos inhibiendo la actividad de las enzimas poli (ADP-ribosa) polimerasa (PARP). Las enzimas PARP juegan un papel crucial en la reparación del daño del ADN y el mantenimiento de la estabilidad genómica. Cuando this compound inhibe la actividad de PARP, previene la reparación de roturas de una sola hebra del ADN, lo que lleva a la acumulación de daño del ADN y, en última instancia, a la muerte celular. Este mecanismo es particularmente eficaz en las células cancerosas con vías defectuosas de reparación por recombinación homóloga, como las que tienen mutaciones en BRCA .

Comparación Con Compuestos Similares

Fluzoparib forma parte de una clase de compuestos conocidos como inhibidores de PARP. Compuestos similares incluyen Olaparib, Niraparib, Rucaparib y Talazoparib. En comparación con estos compuestos, this compound ha mostrado una actividad clínica prometedora y un perfil de seguridad favorable en estudios preclínicos y clínicos . Su estructura química y propiedades farmacocinéticas únicas lo convierten en una valiosa adición a los inhibidores de PARP disponibles para el tratamiento del cáncer.

Actividad Biológica

Fluzoparib is a novel poly(ADP-ribose) polymerase (PARP) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancers associated with homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, clinical efficacy, and safety profile based on recent studies.

This compound functions primarily by inhibiting PARP1, an enzyme critical for DNA repair. By blocking PARP1 activity, this compound induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in HR-deficient cancer cells. Specifically, it has been shown to cause:

- G2/M Phase Arrest : this compound induces cell cycle arrest at the G2/M checkpoint, which is crucial for preventing the division of damaged cells .

- Apoptosis : The compound promotes apoptosis through both mitochondrial and death receptor pathways, evidenced by increased activation of caspases involved in the apoptotic process .

The potency of this compound as a PARP inhibitor is highlighted by its IC50 value of approximately 1.46 nmol/L, comparable to olaparib, another well-known PARP inhibitor .

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic characteristics that enhance its therapeutic potential:

- Oral Bioavailability : It is administered orally, allowing for convenient dosing regimens.

- Toxicity Profile : Preclinical studies indicate a favorable toxicity profile compared to other PARP inhibitors like olaparib, which is associated with significant hematological toxicities .

Phase II Clinical Trials

A pivotal phase II study assessed the efficacy of this compound in patients with germline BRCA1/2-mutated recurrent ovarian cancer. Key findings include:

- Objective Response Rate (ORR) : The independent review committee assessed an ORR of 69.9% (95% CI: 60.6-78.2), indicating substantial antitumor activity .

- Progression-Free Survival (PFS) : The median PFS was reported at 12.0 months (95% CI: 9.3-13.9), demonstrating durable responses in a challenging patient population .

- Safety Profile : Adverse events were common but manageable; grade ≥3 events occurred in 63.7% of patients, primarily anemia/decreased hemoglobin .

Combination Therapy

This compound has also been evaluated in combination with other agents:

- With Apatinib : Combining this compound with apatinib showed improved antitumor responses without additional toxicity.

- With Paclitaxel : The combination with paclitaxel further enhanced therapeutic efficacy in preclinical models .

Case Studies

Several case studies have illustrated the clinical utility of this compound in real-world settings:

- A notable case involved a patient with advanced ovarian cancer who had previously undergone multiple lines of chemotherapy. This compound treatment led to significant tumor reduction and improved quality of life, reinforcing its role as a viable treatment option for resistant cancers .

Summary and Future Directions

This compound represents a promising advancement in cancer therapy, particularly for patients with HR-deficient tumors. Its potent inhibition of PARP1, favorable pharmacokinetics, and encouraging clinical outcomes underscore its potential as a key player in oncology.

| Parameter | This compound | Olaparib |

|---|---|---|

| IC50 (nmol/L) | 1.46 ± 0.72 | 1.34 ± 0.78 |

| Administration | Oral | Oral |

| Common Adverse Events | Anemia | Nausea |

| Objective Response Rate | 69.9% | 60% |

| Median PFS (months) | 12 | 8 |

Future research will focus on expanding indications for this compound and optimizing combination therapies to enhance efficacy while minimizing toxicity. Ongoing clinical trials will further elucidate its role in various malignancies beyond ovarian cancer.

Propiedades

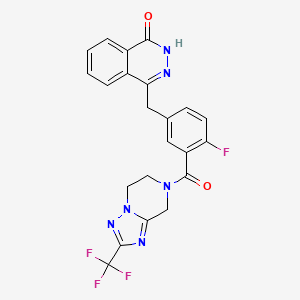

IUPAC Name |

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGXCBHXFWBOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1358715-18-0 | |

| Record name | Fluzoparib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358715180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluzoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FUZULOPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWF0ML1CK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.